![molecular formula C7H5BrN2O B12862683 6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
6-Bromo-1H-benzo[d]imidazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the benzoimidazole ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriately substituted o-phenylenediamine with brominated carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available brominated aromatic compounds. The process often includes bromination, cyclization, and purification steps to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or the imidazole ring.
Substitution: The bromine atom at the 6th position is reactive and can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with modified bromine or imidazole ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-1H-benzo[d]imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.
Comparación Con Compuestos Similares
1H-benzo[d]imidazol-4-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-1H-benzo[d]imidazol-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
2-Methyl-1H-benzo[d]imidazol-4-ol: Substitution at the 2nd position with a methyl group alters its chemical and biological properties.
Uniqueness: 6-Bromo-1H-benzo[d]imidazol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities compared to other benzoimidazole derivatives.
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
6-bromo-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,(H,9,10) |
Clave InChI |
WESAJHABHRVUPT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC=N2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
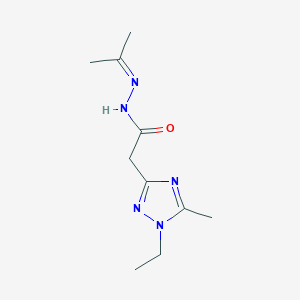
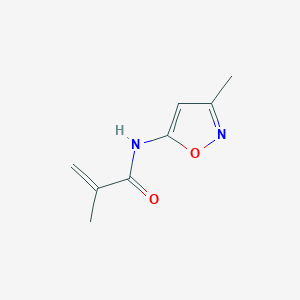
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
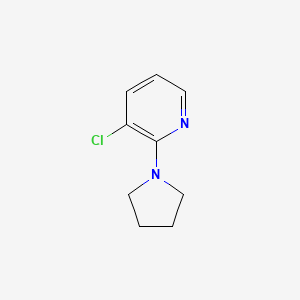
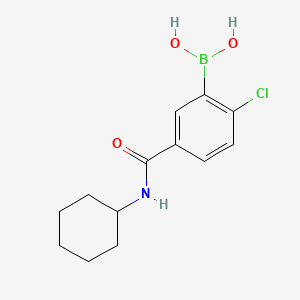
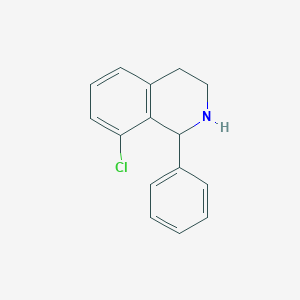
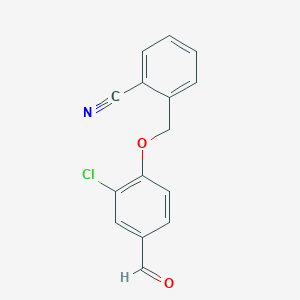

![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
